molecular formula C6H3ClF3NO3S B12527596 2-Chloro-3-pyridyl trifluoromethanesulfonateE

2-Chloro-3-pyridyl trifluoromethanesulfonateE

Cat. No.: B12527596
M. Wt: 261.61 g/mol
InChI Key: JTTBBJHEABJWRL-UHFFFAOYSA-N
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Description

2-Chloro-3-pyridyl trifluoromethanesulfonate is a chemical compound known for its use as an intermediate in the synthesis of various organic compounds. It is a solid, typically appearing as a colorless to pale yellow crystalline powder with a strong odor . This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-pyridyl trifluoromethanesulfonate is typically synthesized through the reaction of 2-chloro-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-3-pyridyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Mechanism of Action

The mechanism of action of 2-chloro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .

Properties

Molecular Formula

C6H3ClF3NO3S

Molecular Weight

261.61 g/mol

IUPAC Name

(2-chloropyridin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C6H3ClF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H

InChI Key

JTTBBJHEABJWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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